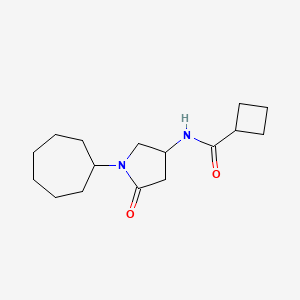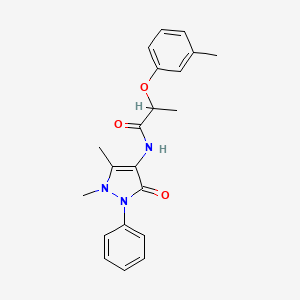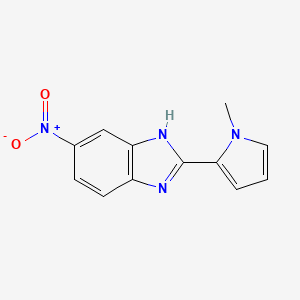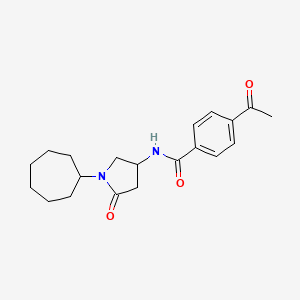
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide, commonly known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can help alleviate symptoms associated with these disorders.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase, which is responsible for breaking down N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide in the brain. By inhibiting this enzyme, CPP-115 can increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a calming and relaxing effect on the nervous system.
Biochemical and Physiological Effects:
Studies have shown that CPP-115 can effectively increase N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide levels in the brain, which can have a number of biochemical and physiological effects. These include reduced seizure activity, decreased anxiety and depression symptoms, and reduced drug-seeking behavior in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP-115 in lab experiments is its potency and specificity as a N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide transaminase inhibitor. This allows researchers to study the effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)cyclobutanecarboxamide modulation in a highly controlled manner. However, one limitation of using CPP-115 is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as studies have shown that CPP-115 can reduce drug-seeking behavior in animal models. Another area of interest is its use as an adjunct therapy for epilepsy, as it has been shown to reduce seizure activity in animal models. Finally, further research is needed to better understand the long-term effects and potential toxicity of CPP-115 in humans.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process involving the reaction of cycloheptanone with pyrrolidine, followed by the addition of cyclobutanecarboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP-115 in its pure form.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-13(17-16(20)12-6-5-7-12)11-18(15)14-8-3-1-2-4-9-14/h12-14H,1-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSKBXRZCVZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6134095.png)

![2-(4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6134105.png)
![2-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6134107.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}azepane](/img/structure/B6134115.png)


![(3'R*,4'R*)-1'-[2-(allyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6134130.png)

![1-(4-fluorophenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6134146.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B6134156.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6134163.png)

